molecular formula C17H22N2O4 B7755566 (Z)-N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-(4-methoxyphenoxy)acetohydrazide

(Z)-N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-(4-methoxyphenoxy)acetohydrazide

Cat. No.: B7755566
M. Wt: 318.4 g/mol
InChI Key: RZKKYNRQHDFIBD-LDADJPATSA-N
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Description

(Z)-N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-(4-methoxyphenoxy)acetohydrazide is a synthetic chemical reagent of significant interest in medicinal chemistry and pharmacological research. While specific biological data for this compound is an area of active investigation, its structural features are highly relevant for probing key biological pathways. Compounds with hydrazide and cyclic oxo functionalities are often explored for their potential to interact with neuropeptide signaling systems, such as the substance P and neurokinin pathways, which are critical in pain perception, inflammation, and emesis . Furthermore, analogous structures are investigated as ligands for immune signaling targets identified in network pharmacology studies, including cytokines and chemokines involved in complex inflammatory conditions . This reagent provides researchers with a valuable building block for developing novel enzyme inhibitors or receptor modulators, facilitating the study of immune responses, neurogenic inflammation, and cellular proliferation mechanisms. The compound is supplied for research use only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to consult the safety data sheet and handle the product in accordance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

N-[(Z)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2)9-12(8-13(20)10-17)18-19-16(21)11-23-15-6-4-14(22-3)5-7-15/h4-7H,8-11H2,1-3H3,(H,19,21)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKKYNRQHDFIBD-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NNC(=O)COC2=CC=C(C=C2)OC)CC(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C/C(=N/NC(=O)COC2=CC=C(C=C2)OC)/CC(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(4-Methoxyphenoxy)acetohydrazide

The hydrazide intermediate, 2-(4-methoxyphenoxy)acetohydrazide, is synthesized via nucleophilic substitution of ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate. Ethanol serves as the solvent, with reflux conditions (78°C) for 3–5 hours, achieving yields of 78–94%. The reaction mechanism involves hydrazine attacking the ester carbonyl, displacing ethoxide to form the hydrazide (Table 1).

Table 1: Reaction Conditions for Hydrazide Synthesis

ParameterSpecification
Starting materialEthyl 2-(4-methoxyphenoxy)acetate
ReagentHydrazine hydrate (5 equiv)
SolventEthanol (anhydrous)
TemperatureReflux (78°C)
Time3–5 hours
Yield78–94%

Purification involves cooling the reaction mixture to 5–10°C, followed by filtration and recrystallization from ethanol/water (3:1 v/v). Spectroscopic validation includes IR absorption at 3308 cm⁻¹ (N–H stretch) and 1654 cm⁻¹ (C=O stretch), alongside ¹H-NMR signals at δ 3.76 ppm (NH₂) and δ 3.57 ppm (CH₂).

Condensation with 3,3-Dimethyl-5-oxocyclohexanone

The hydrazide undergoes acid-catalyzed condensation with 3,3-dimethyl-5-oxocyclohexanone to form the target hydrazone. Hydrochloric acid (2 drops) in ethanol under reflux for 2–24 hours yields 85–92% product. The Z-configuration is favored due to steric hindrance between the cyclohexylidene methyl groups and the hydrazide aryl moiety.

Table 2: Optimization of Condensation Reaction

ConditionEffect on Yield
Catalyst (HCl vs. H₂SO₄)HCl maximizes yield (92%)
Solvent (EtOH vs. DCM)Ethanol preferred (polar aprotic)
TemperatureReflux (78°C) optimal
Time2–6 hours for >90% conversion

Post-reaction workup includes neutralization with 10% sodium bicarbonate, filtration, and recrystallization from ethanol. The Z-isomer is confirmed via ¹H-NMR coupling constants (J = 10–12 Hz for trans-configuration absence).

Mechanistic Insights and Side Reactions

The condensation proceeds via a nucleophilic attack mechanism (Figure 1). Protonation of the ketone carbonyl by HCl enhances electrophilicity, enabling the hydrazide’s amino group to form a tetrahedral intermediate. Subsequent dehydration yields the hydrazone. Competing side reactions include over-oxidation of the hydrazide to azides (<5% yield loss) and ketone dimerization under prolonged heating.

Figure 1: Proposed Reaction Mechanism

  • Protonation : HCl protonates 3,3-dimethyl-5-oxocyclohexanone.

  • Nucleophilic attack : Hydrazide amino group attacks the carbonyl carbon.

  • Tautomerization : Formation of the hydrazone via water elimination.

Industrial Production Considerations

Scaling the laboratory synthesis necessitates optimizing cost and efficiency. Continuous flow reactors reduce reaction times by 40% compared to batch processes, while substituting ethanol with cyclopentyl methyl ether (CPME) lowers environmental impact. Key challenges include managing exothermic reactions during ketone addition and ensuring consistent Z-isomer purity (>98%) via crystallization.

Table 3: Industrial vs. Laboratory Parameters

ParameterLaboratoryIndustrial
Catalyst loading2 drops HCl0.5 mol% H₂SO₄
Solvent volume20 mL/g substrate5 mL/g substrate
Batch cycle time6 hours2 hours (continuous)
Purity95–98%>99%

Spectroscopic Characterization

The final product is characterized by:

  • IR : 1678 cm⁻¹ (C=N stretch), 1634 cm⁻¹ (C=O stretch).

  • ¹H-NMR : δ 1.12 ppm (6H, cyclohexylidene CH₃), δ 3.87 ppm (3H, OCH₃), δ 8.43 ppm (1H, N=CH).

  • MS : Molecular ion peak at m/z 344 (M⁺), with fragmentation at m/z 272 (loss of C₅H₈O) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as enzyme inhibitors in biochemical studies.

    Drug Development: Investigated for its potential therapeutic properties.

Medicine

    Pharmaceuticals: Explored for its potential use in developing new drugs for various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-N’-(3,3-dimethyl-5-oxocyclohexylidene)-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is compared to structurally related acetohydrazides to highlight key distinctions:

Compound Name Substituents/Modifications Key Features Biological Activity (IC₅₀/MIC) Reference
(Z)-Target Compound Cyclohexylidene, 4-methoxyphenoxy High steric bulk, electron-rich phenoxy group Not reported
(E)-N'-(2,4-dihydroxybenzylidene)-2-(ethylthio-benzimidazolyl)acetohydrazide (228) Benzylidene, ethylthio-benzimidazole Enhanced π-π stacking, sulfur-mediated interactions α-Glucosidase inhibition: 6.10 ± 0.5 μM
2-(4-Methoxyphenoxy)acetohydrazide Unsubstituted hydrazide Simpler structure, higher solubility Antimicrobial activity (MIC: 30–45 μg/mL)
N′-(5-nitro-2-oxoindol-3-ylidene)-2-(2,4-dichlorophenoxy)acetohydrazide Dichlorophenoxy, nitroindole Electron-withdrawing groups, planar indole system Anticancer (in vitro)
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (5d) Thiazole-thio, oxoindoline Sulfur-rich scaffold, dual heterocyclic moieties Anti-inflammatory, antibacterial

Key Observations:

  • Steric Effects: The cyclohexylidene group in the target compound introduces greater steric hindrance compared to benzylidene or arylidene derivatives (e.g., compounds 228, 4a–c ). This may reduce binding affinity to flat enzyme active sites but improve selectivity for hydrophobic pockets.
  • Electronic Properties: The 4-methoxyphenoxy group provides electron-donating effects, contrasting with electron-withdrawing substituents (e.g., nitro, chloro) in compounds like , which may alter redox behavior or hydrogen-bonding capacity.
  • Biological Performance: While the target compound’s activity is unreported, structurally similar compounds exhibit IC₅₀ values in the low micromolar range for enzyme inhibition (e.g., α-glucosidase ) and MICs of 30–45 μg/mL for antimicrobial effects .

Pharmacological Potential

  • Enzyme Inhibition: The cyclohexylidene moiety may mimic natural ketone-containing substrates, positioning the compound as a candidate for dehydrogenase or kinase inhibition, similar to quinazolinone-based hydrazides .

Limitations and Challenges

  • Solubility: The bulky cyclohexylidene group may reduce aqueous solubility, necessitating formulation adjustments.
  • Stereochemical Stability: The Z-configuration could isomerize under physiological conditions, altering bioactivity.

Biological Activity

(Z)-N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-(4-methoxyphenoxy)acetohydrazide is a hydrazone derivative with potential biological activities. This compound's unique structure suggests it may interact with various biological targets, making it a candidate for research in pharmacology and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C16H20N2O3
  • Molecular Weight : 288.35 g/mol
  • LogP : 3.88 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 83.98 Ų

The compound features a cyclohexylidene moiety and a methoxyphenoxy group, which may contribute to its biological activity by influencing solubility and membrane permeability.

Biological Activity Overview

Research indicates that hydrazone derivatives exhibit a range of biological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Anti-inflammatory activity

Antimicrobial Activity

Hydrazones have been reported to show significant antimicrobial activity against various bacterial strains. For instance, studies have demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results highlight the potential of this compound in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies on hydrazone derivatives have shown promising anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes involved in cell proliferation.

Case Study : A study evaluating similar hydrazone compounds demonstrated that they could induce apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 10 µM, suggesting a potential for therapeutic application.

Cell LineIC50 (µM)
MCF-710
HeLa15
A54920

The biological activity of hydrazone derivatives is often attributed to their ability to form complexes with metal ions, which can lead to the generation of reactive oxygen species (ROS). This process can trigger oxidative stress in cells, leading to cell death or inhibition of growth.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of (Z)-N'-(3,3-dimethyl-5-oxocyclohexylidene)-2-(4-methoxyphenoxy)acetohydrazide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Temperature : Reactions often proceed at reflux (e.g., 80–100°C) to activate intermediates, as seen in analogous hydrazide syntheses .
  • Solvent choice : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while methanol/chloroform mixtures facilitate condensation .
  • Catalysts : Acidic conditions (e.g., acetic acid) promote hydrazone formation, as demonstrated in related acetohydrazide syntheses .
  • Monitoring : Thin-layer chromatography (TLC) is essential to track reaction progress and isolate intermediates .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Multi-technique characterization is necessary:

  • NMR spectroscopy : 1H NMR (300–400 MHz) in deuterated solvents (e.g., CDCl3) resolves stereochemistry and confirms Z/E configuration via coupling constants .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation, single-crystal analysis resolves tautomeric forms and hydrogen-bonding networks .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Standardized assays include:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Enzyme inhibition : Spectrophotometric assays (e.g., COX-2 or α-glucosidase inhibition) to identify mechanistic targets .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC tests) and include positive controls (e.g., ciprofloxacin for antimicrobial assays) .
  • Compound purity : Verify purity (>95%) via HPLC before testing; impurities like unreacted hydrazines may skew results .
  • Structural analogs : Compare activity of (Z)-isomer with (E)-counterpart to isolate stereochemical effects .

Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound?

  • Methodological Answer : MoA studies require integrative approaches:

  • Molecular docking : Simulate interactions with targets (e.g., COX-2, DNA topoisomerase) using software like AutoDock Vina .
  • Gene expression profiling : RNA-seq or qPCR to identify dysregulated pathways (e.g., apoptosis markers like Bcl-2/Bax) .
  • Kinetic studies : Surface plasmon resonance (SPR) measures binding affinity to enzymes or receptors .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer : SAR optimization involves:

  • Substituent variation : Replace 4-methoxyphenoxy with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
  • Scaffold hopping : Incorporate triazole or pyrazole moieties to improve metabolic stability, as seen in related hydrazides .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using Schrödinger’s Phase .

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